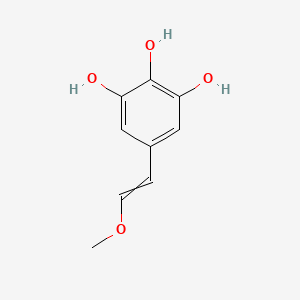
5-(2-Methoxyethenyl)benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyethenyl)benzene-1,2,3-triol is an organic compound that belongs to the class of trihydroxybenzenes, also known as benzenetriols. This compound features three hydroxyl groups and a methoxyethenyl group attached to a benzene ring. It is a white solid with modest solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethenyl)benzene-1,2,3-triol can be achieved through various methods. One common approach involves the reaction of benzene-1,2,3-triol with methoxyethenyl derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethenyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
5-(2-Methoxyethenyl)benzene-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethenyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties. The methoxyethenyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrogallol (Benzene-1,2,3-triol): Similar structure but lacks the methoxyethenyl group.
Phloroglucinol (Benzene-1,3,5-triol): Another trihydroxybenzene isomer with different hydroxyl group positions.
Uniqueness
5-(2-Methoxyethenyl)benzene-1,2,3-triol is unique due to the presence of the methoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other trihydroxybenzenes. This structural feature allows for specific interactions and applications that are not possible with its simpler counterparts .
Properties
CAS No. |
925689-58-3 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
5-(2-methoxyethenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C9H10O4/c1-13-3-2-6-4-7(10)9(12)8(11)5-6/h2-5,10-12H,1H3 |
InChI Key |
XTWHNYGOEAQAGH-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


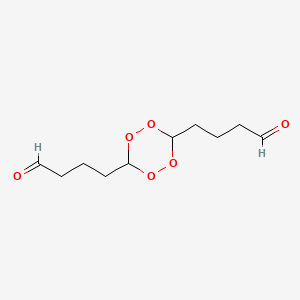
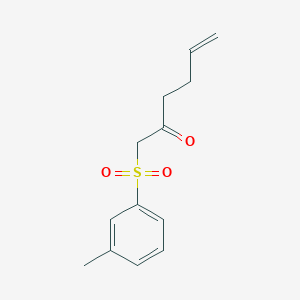
![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)
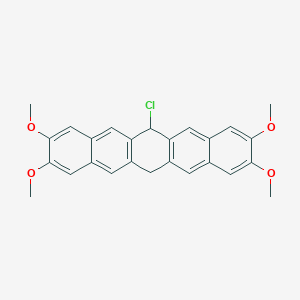
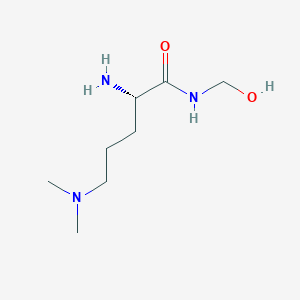
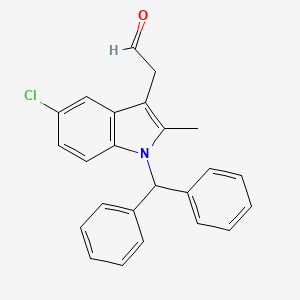

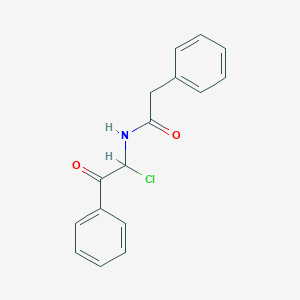
![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)
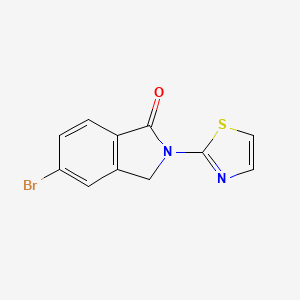
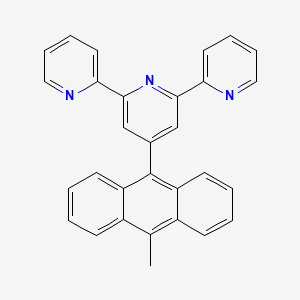
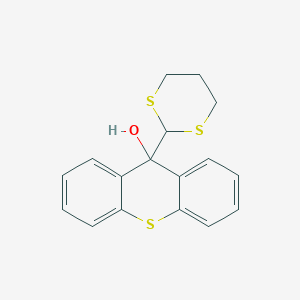
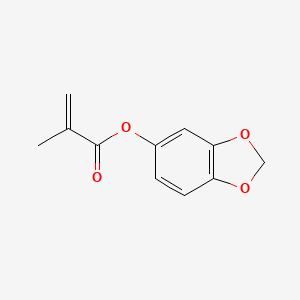
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
